REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[C:5]#[N:6])[CH3:2].[CH2:8]([OH:10])[CH3:9]>C(OCC)C>[CH2:1]([O:3][C:4](=[O:7])[C:5]([O:10][CH2:8][CH3:9])=[NH:6])[CH3:2]
|
Name
|
|
Quantity
|
83 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C#N)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
85 mmol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At this temperature, HCl (gaz, dried through concentrated sulfuric acid; 18 g total consumption) was bubbled into the solution over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed and at 0° C. the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
warmed up quickly
|
Type
|
TEMPERATURE
|
Details
|
(additional cooling required)
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(=N)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |